molecular formula C8H15NO B6305793 N,N-Dimethyl-3-(cyclopropyl)-propanamide CAS No. 1849348-77-1

N,N-Dimethyl-3-(cyclopropyl)-propanamide

Cat. No.: B6305793
CAS No.: 1849348-77-1
M. Wt: 141.21 g/mol
InChI Key: XRHROJUVGLXBMV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(cyclopropyl)-propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two methyl groups on the nitrogen atom and a cyclopropyl group at the third carbon position. The cyclopropyl moiety introduces steric strain and unique electronic effects, which may enhance metabolic stability and influence receptor binding compared to non-cyclic or larger-ring analogs .

Properties

IUPAC Name

3-cyclopropyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)8(10)6-5-7-3-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHROJUVGLXBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(cyclopropyl)-propanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylcarboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(cyclopropyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Cyclopropylcarboxylic acid derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: N-alkyl-N,N-dimethyl-3-(cyclopropyl)-propanamide derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-(cyclopropyl)-propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(cyclopropyl)-propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

N,N-Dimethyl-3-phenylpropanamide

  • Molecular Formula: C₁₁H₁₅NO
  • Key Features : Replaces the cyclopropyl group with a phenyl ring.
  • Electronic Effects: The aromatic phenyl group provides π-π stacking capabilities, absent in the cyclopropyl variant, which could enhance binding to aromatic receptor pockets. Lipophilicity: The phenyl group increases lipophilicity (logP ≈ 2.1 estimated), whereas the cyclopropyl group may reduce it slightly due to its smaller size and non-aromatic nature.

N,N-Dimethyl-3-[4-(1-(methylamino)ethyl)piperidin-1-yl]propanamide

  • Molecular Formula : C₁₃H₂₇N₃O
  • Key Features: Incorporates a piperidine ring and a methylaminoethyl substituent.
  • Bioactivity: Such substituents are common in CNS-targeting drugs (e.g., antidepressants), suggesting that structural complexity correlates with receptor specificity .

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

  • Molecular Formula : C₂₃H₃₀N₂O₂
  • Key Features : Bulky diisopropyl groups and a substituted biphenyl system.
  • Comparison :
    • Solubility : The diisopropyl groups reduce aqueous solubility compared to the smaller dimethyl and cyclopropyl groups.
    • Synthetic Accessibility : Multi-step synthesis is required for biphenyl systems, whereas the cyclopropyl variant may be simpler to synthesize .

N-(3-Aminopropyl)-3-cyclopentyl-N-methylpropanamide

  • Molecular Formula : C₁₂H₂₄N₂O
  • Key Features: Cyclopentyl group and aminopropyl chain.
  • Functionality: The primary amine in the aminopropyl chain introduces polarity, contrasting with the hydrophobic cyclopropyl group .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Estimated) Potential Applications
N,N-Dimethyl-3-(cyclopropyl)-propanamide C₈H₁₅NO 157.21* Cyclopropyl, N,N-dimethyl ~1.5 Drug intermediates, agrochemicals
N,N-Dimethyl-3-phenylpropanamide C₁₁H₁₅NO 177.25 Phenyl, N,N-dimethyl ~2.1 Pharmaceuticals, fragrances
N,N-Dimethyl-piperidine derivative C₁₃H₂₇N₃O 241.37 Piperidine, methylaminoethyl ~2.8 CNS drugs, receptor modulators
N,N-Diisopropyl-biphenyl derivative C₂₃H₃₀N₂O₂ 366.50 Diisopropyl, biphenyl ~4.0 High-affinity enzyme inhibitors

*Estimated based on structural analogs.

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-containing compounds often exhibit enhanced metabolic stability due to the strain-induced resistance to oxidative degradation .
  • Receptor Binding : The cyclopropyl group’s rigidity may improve binding to hydrophobic pockets in enzymes or receptors, as seen in tasimelteon (), a melatonin receptor agonist with a cyclopropane-containing structure .
  • Toxicity Considerations : Safety data for analogs like tasimelteon-d5 () highlight the need for rigorous toxicity profiling, as dimethyl and cyclopropyl groups can influence metabolite formation .

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